4'-Morpholinomethyl-3-trifluoromethylbenzophenone
Description
Historical Context and Development
4'-Morpholinomethyl-3-trifluoromethylbenzophenone (CAS No. 898770-38-2) emerged as a compound of interest in the late 2010s, with its earliest documented synthesis and characterization appearing in patent literature and chemical supplier catalogs around 2019. Its development aligns with broader trends in medicinal chemistry and materials science, where fluorinated benzophenones are valued for their stability and reactivity. The compound’s design leverages the strategic incorporation of a trifluoromethyl group and a morpholinomethyl moiety, which enhance its utility as an intermediate in pharmaceutical synthesis. While no single seminal publication marks its discovery, its adoption in research contexts reflects incremental advancements in heterocyclic compound synthesis methodologies.
Nomenclature and Classification
The systematic IUPAC name for this compound is [4-(morpholin-4-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]methanone , which precisely describes its structural features. It belongs to the benzophenone family, specifically categorized as a fluorinated aromatic ketone with a morpholine-derived substituent . Alternative names include:
Its classification underscores its dual functionality: the benzophenone core provides a rigid aromatic framework, while the morpholinomethyl and trifluoromethyl groups introduce polar and electron-withdrawing characteristics, respectively.
Structural Features and Functional Groups
The molecular structure (C₁₉H₁₈F₃NO₂, MW 349.35 g/mol) comprises three critical components:
- Benzophenone backbone : Two benzene rings connected by a ketone group, enabling π-π interactions and serving as a scaffold for further substitutions.
- Trifluoromethyl group (-CF₃) : Attached to the meta position of one benzene ring, this group enhances lipophilicity and metabolic stability.
- Morpholinomethyl group (-CH₂-morpholine) : Positioned para to the ketone on the opposing benzene ring, this moiety introduces nitrogen-based nucleophilicity and solubility in polar solvents.
The spatial arrangement of these groups was confirmed via spectroscopic methods, including NMR and mass spectrometry. Bond angles and lengths conform to typical sp²-sp³ hybridization patterns, with no reported stereochemical complexity.
Structural Representation
SMILES: O=C(C1=CC=C(CN2CCOCC2)C=C1)C3=CC=CC(C(F)(F)F)=C3
Registration and Identification Parameters
This compound is cataloged under several identifiers, ensuring precise traceability in research and commerce:
Commercial availability is documented through suppliers such as BLD Pharmatech, Ambeed, and Rieke Metals, with bulk quantities accessible for industrial applications. Regulatory filings emphasize its classification as a nonhazardous material under standard shipping protocols.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSRMBARBLUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642647 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-38-2 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Morpholinomethyl-3-trifluoromethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzophenone and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The morpholinomethyl group is introduced to the benzophenone core through a nucleophilic substitution reaction. This involves the reaction of morpholine with a suitable electrophilic intermediate derived from 4-trifluoromethylbenzophenone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
4’-Morpholinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures.
Scientific Research Applications
4’-Morpholinomethyl-3-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Morpholinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Key analogs and their structural differences are summarized below:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4'-Morpholinomethyl-3-trifluoromethylbenzophenone | Benzophenone | -CF₃ (3-position), -CH₂-morpholine (4') | Trifluoromethyl, morpholine |
| 4'-Bromo-3-thiomorpholinomethyl benzophenone | Benzophenone | -Br (4'-position), -CH₂-thiomorpholine (3) | Bromine, thiomorpholine |
| 4-Methoxy-3-(trifluoromethyl)acetophenone | Acetophenone | -CF₃ (3-position), -OCH₃ (4-position) | Trifluoromethyl, methoxy |
| 4-Fluoro-3-trifluoromethylbenzonitrile | Benzonitrile | -CF₃ (3-position), -F (4-position) | Trifluoromethyl, fluorine, nitrile |
Key Observations:
Morpholine vs. Thiomorpholine’s sulfur atom may enhance lipophilicity compared to morpholine.
Trifluoromethyl vs. Bromine/Methoxy: The -CF₃ group (in the target compound) is strongly electron-withdrawing, whereas bromine (in 4'-bromo-3-thiomorpholinomethyl benzophenone) adds steric bulk and moderate electronegativity . Methoxy (-OCH₃) in 4-methoxy-3-(trifluoromethyl)acetophenone () is electron-donating, contrasting with -CF₃’s electron-withdrawing nature .
Core Structure Differences: Benzonitrile (4-fluoro-3-trifluoromethylbenzonitrile) introduces a nitrile group, which is highly polar and reactive compared to the ketone in benzophenone derivatives .
Hypothesized Physicochemical Properties
Based on structural analogs:
| Property | This compound | 4'-Bromo-3-thiomorpholinomethyl benzophenone | 4-Methoxy-3-(trifluoromethyl)acetophenone |
|---|---|---|---|
| Molecular Weight | ~375 g/mol* | ~420 g/mol* | ~260 g/mol* |
| logP (Lipophilicity) | High (due to -CF₃ and morpholine) | Moderate (thiomorpholine less polar than morpholine) | Moderate (-OCH₃ balances -CF₃) |
| Solubility | Moderate in polar solvents | Low (due to bromine and thiomorpholine) | High (methoxy enhances polarity) |
*Calculated estimates based on molecular formulas.
Biological Activity
4'-Morpholinomethyl-3-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core. These substitutions enhance the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The compound may modulate enzymatic activities or receptor signaling, leading to various biological effects, including potential anti-inflammatory and anticancer activities.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the potential therapeutic applications of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, studies indicate that derivatives of morpholinomethyl compounds exhibit significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with IC50 values ranging from 1.48 µM to 68.9 µM .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| 3-(morpholinomethyl)benzofuran | A549 | 1.48 |
| 3-(morpholinomethyl)benzofuran | NCI-H23 | 0.49 |
| Staurosporine | A549 | 1.52 |
Biological Activity Insights
Research has shown that the introduction of morpholinomethyl groups can enhance the cytotoxic effects against certain cancer cell lines compared to their non-morpholino counterparts. For example, the presence of these groups has been linked to improved binding affinity and selectivity towards specific molecular targets involved in tumor growth and proliferation .
Case Study: Anticancer Activity
A study focusing on the anticancer properties of morpholinomethyl derivatives revealed that compounds bearing this functional group displayed enhanced growth inhibition in NSCLC cell lines compared to traditional chemotherapeutics. The most potent derivatives showed apoptosis induction rates significantly higher than control groups, indicating their potential as effective anticancer agents .
Comparison with Similar Compounds
This compound can be compared with other benzophenone derivatives to understand its unique properties better:
| Compound | Morpholino Group Position | Trifluoromethyl Group | Biological Activity |
|---|---|---|---|
| This compound | Para | Present | High cytotoxicity |
| 3-Morpholinomethyl-4'-trifluoromethylbenzophenone | Meta | Present | Moderate cytotoxicity |
| 4'-Morpholinomethyl-3-chlorobenzophenone | Para | Absent | Lower cytotoxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Morpholinomethyl-3-trifluoromethylbenzophenone, and what analytical techniques validate its purity and structure?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and morpholinomethyl-substituted benzene derivatives. Key steps include controlling reaction temperature (e.g., 0–5°C for acylation) and using Lewis acids like AlCl₃ as catalysts . Post-synthesis, purity should be confirmed via HPLC (≥95% purity threshold) and structural validation via - and -NMR to confirm substituent positions (e.g., morpholino and trifluoromethyl groups) . Mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 367.12).
Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., dichloromethane vs. toluene), catalyst loadings (AlCl₃ at 1.2–1.5 equivalents), and reaction times (12–24 hours). For instance, toluene may enhance regioselectivity in electrophilic substitution by reducing side reactions. Monitoring via TLC or in-situ IR spectroscopy helps identify intermediate stages. Evidence from similar morpholino-benzophenone derivatives shows that yields >70% are achievable with strict anhydrous conditions and inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, especially regarding morpholino ring conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software can determine bond angles and torsional parameters of the morpholino ring. For example, puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity, with amplitude () and phase angle () distinguishing chair, boat, or twist conformations . Discrepancies between crystallographic data and computational models (e.g., DFT-optimized geometries) should be analyzed using Rietveld refinement to adjust for thermal motion or disorder .
Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer : Contradictions in -NMR chemical shifts (e.g., deshielding effects from the trifluoromethyl group) may arise from solvent polarity or dynamic effects. Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra under varying dielectric conditions (e.g., chloroform vs. DMSO). For -NMR, calibrate referencing protocols (e.g., CFCl₃ as external standard) to align experimental peaks with predicted coupling patterns . Cross-validation with 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
Q. How can researchers profile impurities in this compound batches, and what regulatory thresholds apply?
- Methodological Answer : Impurity identification requires LC-MS/MS with ion-trap detectors to detect trace by-products (e.g., unreacted intermediates or oxidation products). For example, a common impurity in morpholino derivatives is the hydrochloride salt of 3-(morpholin-4-ylmethyl)benzoic acid, detectable via retention time matching against reference standards . Regulatory guidelines (e.g., ICH Q3A) mandate impurity levels <0.15% for preclinical studies, necessitating column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
